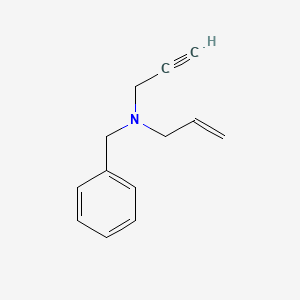
Benzenemethanamine, N-2-propenyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-2-propenyl-N-2-propynyl- is an organic compound with the molecular formula C10H11N It is known for its unique structure, which includes both propenyl and propynyl groups attached to a benzenemethanamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzylamine with propargyl bromide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-2-propenyl-N-2-propynyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-2-propenyl-N-2-propynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl or propynyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, N-2-propenyl-N-2-propynyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-2-propenyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The propenyl and propynyl groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-2-propynyl-: Similar structure but lacks the propenyl group.
Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of propenyl and propynyl groups.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of propenyl and propynyl groups.
Uniqueness
Benzenemethanamine, N-2-propenyl-N-2-propynyl- is unique due to the presence of both propenyl and propynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
119548-50-4 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-ynylprop-2-en-1-amine |
InChI |
InChI=1S/C13H15N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h1,4-9H,2,10-12H2 |
InChI Key |
UQINVDZFHLJFKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC#C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















